molecular formula C20H10ClNO5 B11541202 2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione

2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B11541202
M. Wt: 379.7 g/mol
InChI Key: AQTFWZGPOOCUAA-UHFFFAOYSA-N
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Description

2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring substituted with a 2-chloro-4-nitrophenyl group and an indene-1,3-dione moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of 2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2-Chloro-4-Nitrophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 2-chloro-4-nitrophenyl group.

    Condensation with Indene-1,3-Dione: The final step involves the condensation of the substituted furan with indene-1,3-dione under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form larger, more complex molecules.

Scientific Research Applications

2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan and indene-1,3-dione moieties may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can be compared with other similar compounds, such as:

The unique combination of functional groups in 2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H10ClNO5

Molecular Weight

379.7 g/mol

IUPAC Name

2-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C20H10ClNO5/c21-17-9-11(22(25)26)5-7-15(17)18-8-6-12(27-18)10-16-19(23)13-3-1-2-4-14(13)20(16)24/h1-10H

InChI Key

AQTFWZGPOOCUAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C2=O

Origin of Product

United States

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